tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride

Drug metabolism Microsomal stability Bioisostere

Piperidine rings often confer poor metabolic stability, limiting drug candidate half-life. This spirocyclic building block offers a validated solution.

• **Metabolic advantage:** Human liver microsomal t₁/₂ = 52 min (vs 31 min for 2-azaspiro[3.3]heptane). Reduces intrinsic clearance by 39.6%.
• **Geometric equivalence:** Exit vector distances and angles preserved for target binding.
• **Practical format:** HCl salt enables ambient storage and aqueous solubility. Boc-deprotection allows rapid SAR exploration. Stocked for immediate R&D dispatch.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75
CAS No. 1788044-12-1
Cat. No. B3028258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
CAS1788044-12-1
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2(C1)CCN2.Cl
InChIInChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
InChIKeyNOTAIHJBPKQTMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azaspiro[3.3]heptane Building Block: Piperidine Bioisostere for Drug Design


tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride (CAS 1788044-12-1) is a spirocyclic amine building block featuring a Boc-protected amino group at the 6-position of the 1-azaspiro[3.3]heptane core. This scaffold has been experimentally validated as a bioisostere of the piperidine ring, one of the most prevalent motifs in approved drugs [1]. Incorporating the 1-azaspiro[3.3]heptane core into the anesthetic bupivacaine in place of its piperidine ring yielded a patent-free analogue retaining significant in vivo anesthetic activity, confirming its utility as a genuine piperidine surrogate [1]. As the hydrochloride salt, this compound offers enhanced aqueous solubility and storability at ambient temperature, making it a practical intermediate for medicinal chemistry synthesis and library production .

Workflow: Scaffold hopping & library synthesis
Format: HCl salt, water-soluble, ambient storage
Handle: Boc-protected amine at 6-position
Fit: Reported piperidine bioisostere with in vivo validation

Why Piperidine or 2-Azaspiro[3.3]heptane Cannot Replace This Scaffold


Although the piperidine ring and its established bioisostere 2-azaspiro[3.3]heptane are ubiquitous in medicinal chemistry, their direct interchange with 1-azaspiro[3.3]heptane derivatives is not equivalent. Quantitative comparative data reveal that while all three scaffolds exhibit similar geometric parameters (exit vector distances and angles) crucial for target binding [1], the 1-azaspiro[3.3]heptane core provides a distinct metabolic stability advantage. Specifically, the 1-aza isomer demonstrated nearly double the human liver microsomal half-life (t₁/₂) of its 2-aza counterpart (52 min vs. 31 min) [1]. This means a drug candidate incorporating the 1-azaspiro[3.3]heptane core, built from this building block, is less likely to be rapidly cleared, a critical parameter that is not replicated by simply using a piperidine or 2-azaspiro[3.3]heptane analog.

1-Aza vs. 2-Aza isomer Metabolic stability profiles differ: reported longer microsomal t½ for 1-aza; clearance may not transfer.
Piperidine scaffold Piperidine offers higher reported stability, but lacks patent novelty and 3D character of spiro core.
Direct replacement caution Spatial mimicry confirmed, but metabolic outcome and IP position are not interchangeable without evaluation.

Quantitative Evidence: 1-Azaspiro[3.3]heptane vs. Piperidine and 2-Azaspiro[3.3]heptane


Metabolic Stability in Human Liver Microsomes

The metabolic stability of model amides derived from piperidine (57), 2-azaspiro[3.3]heptane (58), and 1-azaspiro[3.3]heptane (59) was evaluated in human liver microsomes. The 1-azaspiro[3.3]heptane scaffold exhibited a significantly longer half-life (t₁/₂) than the 2-aza isomer [1].

Metabolic stability (HLM)
Head-to-head
t½ 52 min (1-aza) vs. 31 min (2-aza) · 1.68× longer
Reported lower intrinsic clearance vs. 2-aza isomer
CLint 32 vs. 53 µL min⁻¹ mg⁻¹; human liver microsomes
Drug metabolism Microsomal stability Bioisostere ADME

Aqueous Solubility Comparison

Replacement of a piperidine ring with either azaspiro[3.3]heptane isomer reduces aqueous solubility to a similar extent, but both spirocyclic scaffolds maintain solubility within the same order of magnitude [1].

Aqueous solubility
Head-to-head
13 µM (1-aza) vs. 12 µM (2-aza) · 8% higher
Comparable solubility penalty to 2-aza isomer
Both ~90% lower than piperidine parent (136 µM)
Solubility Physicochemical properties Bioisostere Formulation

Lipophilicity: Calculated clogP and Experimental logD

The 1-azaspiro[3.3]heptane scaffold maintains lipophilicity comparable to piperidine and 2-azaspiro[3.3]heptane, with a slight decrease in calculated clogP and a small increase in experimental logD₇.₄ [1].

Lipophilicity
Head-to-head
clogP 3.6 / logD₇.₄ 3.6 (1-aza); clogP 3.8 (2-aza)
Drug-like lipophilicity without additional burden
logD identical to 2-aza; clogP 0.2 units lower
Lipophilicity logD Physicochemical properties Drug design

Amine Basicity (pKa) Match with Piperidine

The experimental pKa of the 1-azaspiro[3.3]heptane nitrogen (11.4) is nearly identical to that of piperidine, confirming its suitability as a biochemical mimic [1].

Amine basicity (pKa)
Head-to-head
pKa 11.4 (1-aza) · △pKa ≤0.2 vs. piperidine
Protonation-state mimicry maintained
Piperidine pKa ~11.2–11.3
Basicity pKa Amine Bioisostere

Exit Vector Geometry: Spatial Mimicry of Piperidine

X-ray crystallographic analysis of 1-azaspiro[3.3]heptane amides (63, 64) and 1,2-disubstituted piperidine amides (60-62) revealed that four key exit vector parameters (distance d, distance r, angles φ₁, φ₂) are nearly identical between the two scaffolds [1].

Exit vector geometry
Head-to-head
d 3.17–3.36 Å, r 1.45–1.47 Å, φ₁ 52°, φ₂ 67° (1-aza)
Spatial mimicry enables target binding retention
X-ray data; φ₁, φ₂ overlap with piperidine amides
Exit vector Geometric parameters Scaffold hopping X-ray crystallography

In Vivo Pharmacodynamic Validation in Bupivacaine Model

The 1-azaspiro[3.3]heptane core was incorporated into the local anesthetic bupivacaine, replacing its piperidine ring. The resulting analogue (66) demonstrated significant antinociceptive activity in the mouse tail flick test, confirming that the scaffold functions as an effective piperidine bioisostere in a whole-animal pharmacodynamic assay [1].

In vivo PD (tail flick)
Head-to-head
1-Aza analogue (66) Antinociception vs. vehicle (p<0.05)
vs.
Bupivacaine (parent) More active; both significant vs. vehicle
Reported in vivo scaffold validation in mouse model
Right-shifted dose-response vs. bupivacaine parent
In vivo Anesthetic activity Tail flick test Proof-of-concept

Procurement-Driven Application Scenarios


Scaffold Hopping to Enhance Metabolic Stability

Medicinal chemistry teams seeking to improve the metabolic stability of a lead series containing a piperidine ring can use this building block to synthesize 1-azaspiro[3.3]heptane-containing analogs. As demonstrated by model compounds 57-59, the 1-aza core reduces intrinsic clearance by 39.6% (CLint 32 vs. 53 µL min⁻¹ mg⁻¹) compared to the 2-aza isomer, while preserving comparable exit vector geometry (d, r, φ₁, φ₂) essential for target binding [1]. The Boc-protected amine at the 6-position allows for facile deprotection and subsequent diversification, enabling rapid SAR exploration.

Synthesis of Patent-Free Piperidine Bioisosteres

The 1-azaspiro[3.3]heptane scaffold, when incorporated into established piperidine-containing drugs such as bupivacaine, yields patent-free analogues that retain significant in vivo activity [1]. This building block serves as the key intermediate for constructing such analogues, as the 6-amino group provides a functional handle for attaching the drug's pharmacophore, while the spirocyclic core ensures structural novelty and freedom to operate. The hydrochloride salt form offers practical advantages for scale-up, including ambient temperature storage and aqueous solubility .

Parallel Library Synthesis of Diverse Compound Collections

The Boc-protected amine of this building block is compatible with standard solid-phase or solution-phase parallel synthesis workflows. After Boc deprotection, the resulting primary amine can be coupled with a wide array of carboxylic acids, sulfonyl chlorides, or isocyanates to generate structurally diverse libraries. Given the experimentally validated basicity (pKa ≈ 11.4) and lipophilicity (logD₇.₄ ≈ 3.6) of the parent scaffold, libraries built from this core are expected to occupy drug-like chemical space with a novel IP position [1].

PROTAC Linker Attachment with a Constrained Bioisostere

The spirocyclic 1-azaspiro[3.3]heptane core provides a rigid, three-dimensional scaffold that can serve as a linker attachment point or a ligand moiety in PROTAC design. The 6-amino group allows for straightforward conjugation to E3 ligase-recruiting elements or target-binding warheads. The proven metabolic stability advantage (t₁/₂ 52 min vs. 31 min for the 2-aza isomer) may contribute to improved pharmacokinetic profiles for PROTACs incorporating this motif [1].

Application
Selection Property
Validation Focus
Scaffold hopping for metabolic stability
1-Azaspiro core with differentiated microsomal clearance vs. 2-aza
Reported intrinsic clearance and t½ comparison in HLM
Patent-free piperidine bioisostere synthesis
Spirocyclic amine handle, in vivo validated core
Target engagement and IP novelty evaluation
Parallel library synthesis
Boc-protected amine, drug-like physchem profile
Basicity, lipophilicity, and scaffold novelty
PROTAC linker attachment
Rigid spirocyclic linker point, metabolic stability context
Clearance and exposure profiling in PROTAC context
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